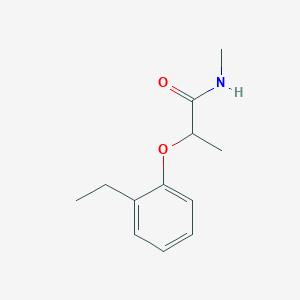

2-(2-ethylphenoxy)-N-methylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenoxy)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)15-9(2)12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYHDEUTNNJWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC(C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis

Retrosynthetic Analysis of the 2-(2-ethylphenoxy)-N-methylpropanamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points corresponding to the formation of the amide and ether bonds.

Disconnection of the Amide Bond: The most apparent disconnection is at the amide linkage (C-N bond). This leads to two key precursors: 2-(2-ethylphenoxy)propanoic acid and methylamine (B109427). This is a common and reliable disconnection strategy for amides.

Disconnection of the Ether Bond: An alternative disconnection breaks the ether linkage (C-O bond). This would yield 2-ethylphenol (B104991) and a derivative of N-methylpropanamide, such as N-methyl-2-halopropanamide.

Between these two strategies, the first disconnection is often preferred due to the typically more straightforward nature of amide bond formation from a carboxylic acid and an amine.

Development of Novel Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, a forward synthesis can be devised. The most common route involves the synthesis of the intermediate 2-(2-ethylphenoxy)propanoic acid, followed by amidation.

The final step in the proposed synthesis is the formation of the N-methylpropanamide moiety. This is typically achieved by reacting 2-(2-ethylphenoxy)propanoic acid with methylamine. Several methods can be employed for this transformation:

Use of Coupling Reagents: A highly effective method involves the use of peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating the nucleophilic attack by methylamine. nih.govresearchgate.net

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2-ethylphenoxy)propanoyl chloride can then be reacted with methylamine to form the desired amide.

Direct Amidation: While less common for laboratory-scale synthesis due to the requirement of high temperatures, direct condensation of the carboxylic acid and amine with the removal of water is a possible route. psu.edu Catalytic methods, for instance using boric acid derivatives, can facilitate this direct amidation under milder conditions.

A study on the synthesis of N-methyl secondary amides highlighted a methodology using diboronic acid anhydride (B1165640) (DBAA) as a catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine, which could be applicable here. researchgate.net

| Amidation Method | Reagents | General Conditions | Reference |

| Coupling Reagent | 2-(2-ethylphenoxy)propanoic acid, methylamine, DCC | Room temperature, aprotic solvent | nih.gov, researchgate.net |

| Acyl Chloride | 1. 2-(2-ethylphenoxy)propanoic acid, SOCl₂2. Methylamine | Step 1: RefluxStep 2: Room temperature | N/A |

| Catalytic Direct Amidation | 2-(2-ethylphenoxy)propanoic acid, aqueous methylamine, DBAA | Varies with catalyst | researchgate.net |

Note: The data in this table is illustrative of general synthetic strategies and may require optimization for the specific synthesis of this compound.

The formation of the ether linkage to create the 2-(2-ethylphenoxy)propanoic acid intermediate is a critical step. The Williamson ether synthesis is a widely used and effective method for this purpose. wikipedia.orgmasterorganicchemistry.com

This reaction involves the deprotonation of 2-ethylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, such as ethyl 2-bromopropionate. wikipedia.orgbyjus.com Subsequent hydrolysis of the ester yields the desired 2-(2-ethylphenoxy)propanoic acid.

| Reactants | Base | Solvent | General Conditions | Reference |

| 2-Ethylphenol, Ethyl 2-bromopropionate | NaH | THF, DMF | Room temperature to gentle heating | masterorganicchemistry.com |

| 2-Ethylphenol, Ethyl 2-bromopropionate | K₂CO₃ | Acetone, Acetonitrile | Reflux | wikipedia.org |

Note: The data in this table is illustrative of general synthetic strategies and may require optimization for the specific synthesis of this compound.

In the context of this synthesis, the ethyl substituent is typically present on the starting phenol, 2-ethylphenol. This commercially available starting material simplifies the synthetic route, as no additional functionalization of the aromatic ring is required during the main synthetic sequence. The presence of the ethyl group at the ortho position can introduce some steric hindrance, which might affect the rate of the Williamson ether synthesis. However, the reaction is generally expected to proceed efficiently.

Exploration of Stereoselective Synthesis of Chiral Analogs

The target molecule, this compound, possesses a chiral center at the alpha-carbon of the propanamide moiety. The synthesis of specific enantiomers (chiral analogs) requires a stereoselective approach.

One common strategy involves the use of a chiral starting material. For instance, employing an enantiomerically pure form of ethyl lactate, such as ethyl (S)-lactate, can lead to the formation of the corresponding enantiomer of the final product. The SN2 reaction in the Williamson ether synthesis proceeds with an inversion of configuration at the chiral center. byjus.comchemicalnote.com Therefore, starting with ethyl (S)-lactate, which would be converted to a derivative with a good leaving group like a tosylate, would result in the (R)-enantiomer of the ether intermediate.

Alternatively, a racemic mixture of 2-(2-ethylphenoxy)propanoic acid can be synthesized and then resolved into its individual enantiomers using a chiral resolving agent or through chiral chromatography. nih.govresearchgate.net

Another approach is the use of stereoselective catalysts for the key bond-forming reactions, although this is a more complex and developing area of research.

Mechanistic Studies of Key Reaction Steps

The two pivotal reactions in the synthesis of this compound are the Williamson ether synthesis and the amidation reaction.

Mechanism of Ether Formation: The Williamson ether synthesis proceeds via a classic SN2 mechanism. wikipedia.orgbyjus.com The reaction is initiated by the deprotonation of 2-ethylphenol to form the 2-ethylphenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate). The attack occurs from the backside of the carbon-halogen bond, leading to a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. chemicalnote.comwikipedia.org This concerted step results in the inversion of stereochemistry if the electrophilic carbon is a chiral center. chemicalnote.com

Mechanism of Amidation (with coupling agent): When a coupling agent like DCC is used, it first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Methylamine, acting as a nucleophile, then attacks the carbonyl carbon of this activated intermediate. This is followed by the collapse of the tetrahedral intermediate and the elimination of N,N'-dicyclohexylurea, a stable byproduct, to yield the final amide product.

Optimization of Reaction Conditions for Yield and Purity in Laboratory Scale

The optimization of reaction conditions is a critical aspect of laboratory-scale synthesis to ensure high yield and purity of the target compound. For the synthesis of this compound, optimization would focus on the key steps of Williamson ether synthesis and amidation.

Optimization of Williamson Ether Synthesis:

Key parameters that can be varied to optimize the synthesis of ethyl 2-(2-ethylphenoxy)propanoate include the choice of base, solvent, temperature, and reaction time. A systematic study might involve running a series of small-scale reactions to identify the optimal conditions.

Interactive Data Table: Optimization of Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetone | Reflux | 12 | 85 |

| 2 | NaH | THF | Room Temp | 6 | 90 |

| 3 | Cs2CO3 | Acetonitrile | 60 | 8 | 92 |

| 4 | K2CO3 | DMF | 80 | 10 | 88 |

Note: The data in this table is hypothetical and for illustrative purposes.

Optimization of Amidation:

For the amidation step, the choice of the coupling agent or the method for activating the carboxylic acid is crucial. ucl.ac.uk Additionally, the solvent, temperature, and stoichiometry of the reactants can be adjusted to maximize the yield and purity of the final product.

Interactive Data Table: Optimization of Amidation Reaction

| Entry | Method | Solvent | Temperature (°C) | Time (h) | Purity (%) |

| 1 | SOCl2, then CH3NH2 | Dichloromethane (B109758) | 0 to RT | 4 | 95 |

| 2 | DCC | Dichloromethane | 0 to RT | 6 | 92 |

| 3 | HATU | DMF | Room Temp | 3 | 98 |

| 4 | TiCl4 | Pyridine | 85 | 2 | 88 nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be designed with these principles in mind.

Prevention of Waste: The synthetic route should be designed to minimize the formation of byproducts. High-yielding reactions with good atom economy are preferred. acs.org

Atom Economy: The Williamson ether synthesis and subsequent amidation are generally atom-economical reactions. Catalytic methods for amide bond formation can further improve atom economy by avoiding the use of stoichiometric activating agents. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like dichloromethane and DMF should be minimized or replaced with greener alternatives. ucl.ac.uk For the amidation step, conducting the reaction in water or under solvent-free conditions are greener approaches. nih.govorientjchem.org

Design for Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption, particularly in the amidation step. nih.gov Running reactions at ambient temperature and pressure whenever possible also contributes to energy efficiency.

Use of Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric reagents. whiterose.ac.uk For amide bond formation, various catalytic systems have been developed to replace traditional coupling agents, which generate significant waste. sigmaaldrich.com Biocatalytic methods, using enzymes for amide bond formation, represent a highly green alternative. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 2-(2-ethylphenoxy)-N-methylpropanamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each set of non-equivalent protons. The aromatic protons of the 2-ethylphenoxy group would appear in the downfield region, typically between 6.8 and 7.3 ppm. The ethyl group attached to the aromatic ring would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methine proton of the propanamide moiety is anticipated to be a quartet, coupled to the adjacent methyl group, which in turn would appear as a doublet. The N-methyl group would likely present as a doublet due to coupling with the amide N-H proton, which itself would appear as a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, twelve distinct signals are expected. The carbonyl carbon of the amide is characteristically found in the most downfield region, around 170-175 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing at the lower field end of this range. The aliphatic carbons of the ethyl and propanamide moieties, including the N-methyl group, would be observed in the upfield region of the spectrum. pressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173 |

| Aromatic C-O | - | ~155 |

| Aromatic CH | ~6.8 - 7.3 | ~115 - 130 |

| O-CH | ~4.5 (quartet) | ~75 |

| N-CH₃ | ~2.8 (doublet) | ~26 |

| Propanamide CH₃ | ~1.5 (doublet) | ~18 |

| Ethyl CH₂ | ~2.7 (quartet) | ~23 |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| NH | ~7.5 (broad) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms established by 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the protons of the ethyl group and the protons of the propanamide backbone, confirming their adjacent placement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity across the ether linkage and the amide bond, for instance, by showing a correlation between the O-CH proton and the aromatic carbons, and between the N-methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the protons of the N-methyl group and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the ether oxygen.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule. libretexts.orgnih.gov

Cleavage of the ether bond: This would result in fragments corresponding to the 2-ethylphenoxide and the N-methylpropanamide moieties.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure/Identity |

| 207 | [M]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ (2-ethylphenoxide fragment) |

| 86 | [C₄H₈NO]⁺ (N-methylpropanamide fragment) |

| 58 | [C₂H₄NO]⁺ (Resulting from cleavage of the propanamide chain) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the amide C=O stretching vibration, typically appearing around 1650 cm⁻¹. spcmc.ac.in Another key feature would be the N-H stretching vibration of the secondary amide, which is expected around 3300 cm⁻¹. spcmc.ac.in The C-O-C stretching of the ether linkage would give rise to absorptions in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. This technique can be particularly useful for studying the molecule's conformation in different states (solid vs. solution). nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 (broad) | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~2960-2850 | ~2960-2850 |

| C=O Stretch (Amide I) | ~1650 (strong) | ~1650 |

| N-H Bend (Amide II) | ~1550 | ~1550 |

| C-O-C Stretch | ~1250-1000 | ~1250-1000 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs

The propanamide moiety of this compound contains a chiral center at the carbon atom bearing the phenoxy group. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light. For the enantiomers of this compound, the ECD spectra would be mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a given enantiomer can be determined. nih.govaps.org This technique is crucial for the stereochemical characterization of chiral analogs of this compound.

Thermal Analysis for Solid-State Behavior in Research Contexts

In the absence of specific experimental data for This compound , a hypothetical approach to its thermal analysis can be outlined based on standard methodologies in solid-state chemistry.

A comprehensive thermal analysis would involve subjecting a sample of the compound to a controlled temperature program within a DSC and a TGA instrument.

Differential Scanning Calorimetry (DSC) would be utilized to determine key thermal transitions. A typical experiment would involve heating a small, precisely weighed sample in a sealed pan at a constant rate. The resulting thermogram would be analyzed for endothermic and exothermic events.

Hypothetical DSC Data Table for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

|---|---|---|---|---|

| Melting | — | — | — | Indicates the transition from solid to liquid phase. |

| Crystallization | — | — | — | Exothermic event indicating the formation of a crystalline structure from an amorphous state. |

Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition of the compound. A sample would be heated in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored.

Hypothetical TGA Data Table for this compound:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residue at End Temp (%) | Interpretation |

|---|---|---|---|---|

| Initial Mass Loss | — | — | — | Could indicate the loss of residual solvent or moisture. |

| Main Decomposition | — | — | — | The primary thermal degradation of the compound. |

The data from these analyses would be crucial for establishing a complete solid-state profile of This compound . However, it is imperative to reiterate that the tables and discussion above are purely illustrative of the experimental approach and the type of data that would be obtained. At present, no such empirical data has been reported in peer-reviewed scientific literature.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional shape to its electronic characteristics. nih.gov These methods, based on solving the Schrödinger equation, provide insights that are crucial for interpreting experimental data and predicting molecular behavior. researchgate.net For a molecule like 2-(2-ethylphenoxy)-N-methylpropanamide, QM methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock are employed to determine its optimal geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties. nih.gov

A key output of QM calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. nih.gov In a study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a related compound, the HOMO-LUMO energy gap was calculated to be a significant descriptor of its charge transfer capabilities. nih.gov

Furthermore, QM methods like Time-Dependent DFT (TD-DFT) can predict the absorption wavelengths in the UV-visible spectrum, which is essential for characterizing the molecule. mdpi.com Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be computed, providing a comprehensive profile of the molecule's stability and reactivity. researchgate.netscirp.org

Table 1: Illustrative Quantum Mechanical Data for a Phenoxyacetamide Analog This table presents example data calculated for a structurally related phenoxyacetamide to illustrate typical QM outputs.

| Parameter | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d,p) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d,p) | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G(d,p) | Measures molecular polarity. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Synthesis

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov For a compound like this compound, DFT can model the synthetic pathways, for example, the reaction between 2-ethylphenol (B104991) and an N-methyl-2-chloropropanamide.

DFT calculations can map the potential energy surface of a reaction, allowing researchers to determine the activation energies required to overcome reaction barriers. This is crucial for optimizing reaction conditions such as temperature and catalysts. Studies on the synthesis of similar phenoxy acetamide (B32628) derivatives have used DFT to confirm the structures of the synthesized products and to explore their thermodynamic stability. nih.gov

For example, in a theoretical study of a cycloaddition reaction, DFT (specifically the ωB97XD functional) was used to explore the reaction mechanism, confirming a one-step, polar mechanism by successfully locating the transition state and showing that hypothetical intermediates were not stable. nih.gov This level of insight is invaluable for understanding why certain products are formed and for predicting the outcomes of new synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is essential for understanding how a molecule like this compound interacts with its environment, particularly in a biological context. nih.govmdpi.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering insights into conformational flexibility and interactions with solvent molecules like water. researchgate.net

For auxin-like herbicides, MD simulations are used to study their binding to target proteins. A study on aryloxy-phenoxy-propionate (APP) herbicides, a related class, used MD simulations to investigate their interaction with the zebrafish estrogen receptor. nih.gov The simulations revealed that van der Waals and electrostatic forces were the primary drivers for stabilizing the herbicide-receptor complex. nih.gov

MD simulations can also analyze the stability of the compound-protein complex over time, often measured by the root-mean-square deviation (RMSD) of the protein's backbone. researchgate.net In a study comparing different auxins and their analogs, MD simulations were used to calculate binding enthalpies and to measure the stability of the compound within the receptor's binding pocket. researchgate.net Such simulations are critical for understanding how the flexibility of both the ligand and the protein contributes to the binding affinity and ultimately to the biological activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. ekb.eg For this compound, which acts as a synthetic auxin, the primary target is the TIR1/AFB family of auxin co-receptors. nih.gov Docking studies would place the molecule into the three-dimensional structure of the auxin-binding pocket of this receptor to predict its binding mode and affinity.

The process involves scoring functions that estimate the binding energy, with lower scores typically indicating a more favorable interaction. In studies of other auxin-like molecules, docking has been used to understand why a single binding pocket can accommodate structurally diverse compounds. nih.gov These studies often reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and specific amino acid residues in the receptor.

For example, a molecular docking study of novel ACCase inhibitors, another class of herbicides, showed that the most active compounds formed specific interactions with surrounding residues in the enzyme's active site, explaining their high efficacy. frontiersin.org Similarly, docking studies on new PPO-inhibiting herbicides demonstrated that the introduction of certain chemical groups, like a nitro group, enhanced intermolecular forces and improved the compound's activity. cambridge.org

Table 2: Illustrative Molecular Docking Results for an Auxin-like Molecule with the TIR1 Receptor This table shows hypothetical docking scores and key interactions for an auxin analog, demonstrating the typical output of a molecular docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Auxin Analog A | -8.5 | Arg403, Phe82 | Hydrogen Bond, Pi-Pi Stacking |

| Auxin Analog B | -7.2 | Leu431, Ser438 | Hydrophobic, Hydrogen Bond |

| Natural Auxin (IAA) | -8.1 | Arg403, Phe82, Ser438 | Hydrogen Bond, Pi-Pi Stacking |

De Novo Design Approaches for Analog Generation and Scaffold Modification

De novo design refers to computational methods that aim to create entirely new molecules with desired properties, either by building them atom-by-atom or by combining molecular fragments within a target binding site. nih.gov For a compound like this compound, de novo design could be used to generate novel analogs with potentially improved herbicidal activity or different selectivity.

These approaches often use evolutionary algorithms, which mimic natural selection to "evolve" a population of molecules towards a desired fitness goal, such as high binding affinity to the auxin receptor. nih.gov The process starts with a set of building blocks or an initial molecule, which is then modified through operations like mutation (atom changes) or crossover (fragment swapping). The resulting new molecules are then scored, and the best candidates are selected for the next generation.

This strategy can be particularly powerful for scaffold modification, where the core structure (the phenoxy-propanamide scaffold) is retained, but the substituents (like the ethyl group) are varied to explore new chemical space. The goal is to identify modifications that enhance the interaction with the target protein or improve other properties like solubility or stability. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are statistical methods used to build models that correlate a molecule's structural features (descriptors) with its properties or biological activity. frontiersin.org These models are invaluable for predicting the characteristics of new or untested compounds without the need for extensive laboratory experiments.

For a class of compounds like phenoxy herbicides, QSPR/QSAR models can predict important physicochemical parameters such as lipophilicity (logP), solubility, and ability to cross biological membranes like a plant's cuticle. mdpi.comnih.gov These models are typically built using multiple linear regression, partial least squares, or machine learning algorithms. mdpi.com

A study on phenoxyacetic acid-derived congeners developed QSAR models that identified lipophilicity and the number of hydrogen bond donors and acceptors as key properties determining their biological efficacy. mdpi.comnih.gov These models were then used to predict properties like penetration through the blood-brain barrier and binding to human serum albumin. For herbicidal applications, similar models can predict plant uptake and translocation, helping to design more effective compounds.

Table 3: Example of Molecular Descriptors Used in QSPR/QSAR Models for Phenoxy Herbicides This table lists common descriptors that would be calculated for this compound to be used in a predictive model.

| Descriptor Category | Specific Descriptor | Predicted Property |

|---|---|---|

| Topological | Wiener Index | Boiling point, viscosity |

| Electronic | Dipole Moment | Solubility, receptor binding |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Membrane permeability, bioaccumulation mdpi.com |

| Steric | Molecular Volume | Binding site fit, diffusion rate |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Solubility, receptor interaction nih.gov |

Pharmacological Investigations and Mechanistic Studies Pre Clinical Focus

In Vitro Receptor Binding and Functional Assays for Target Identification

The primary molecular target identified for this class of compounds is the N-methyl-D-aspartate receptor (NMDAR), a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. nih.govnih.gov Unlike direct agonists or antagonists that bind to the glutamate (B1630785) or glycine (B1666218) sites, these molecules function as positive allosteric modulators (PAMs), binding to a distinct site on the receptor complex to fine-tune its activity. bris.ac.uknih.gov

Functional assays using two-electrode voltage-clamp recordings in Xenopus oocytes expressing various NMDAR subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) are central to characterizing these compounds. nih.govnih.gov In such systems, a representative compound, EU1622-14, demonstrates potentiation of NMDAR responses. nih.gov It increases the apparent potency of the co-agonists glutamate and glycine and enhances the channel's open probability. nih.gov

A key distinguishing feature of this compound class is its activity as a biased modulator of the NMDAR ion channel. nih.gov While typical PAMs increase ion flow through the channel, EU1622-14 uniquely decreases the single-channel conductance and reduces the channel's permeability to calcium (Ca²⁺). nih.govnih.gov This biased modulation presents a novel mechanism for enhancing NMDAR function, which is implicated in cognitive processes, while simultaneously limiting the excessive calcium influx that can lead to excitotoxicity and neuronal cell death. nih.govwikipedia.org This effect on ion permeation establishes a new precedent in ion channel pharmacology, where an allosteric modulator can influence not just the gating of the channel, but also its fundamental property of ionic selectivity. nih.gov

| Parameter | Observation | Cell System | Compound Example |

| Receptor Target | N-methyl-D-aspartate Receptor (NMDAR) | Xenopus Oocytes, HEK293 Cells | EU1622-14 |

| Mechanism | Positive Allosteric Modulator (PAM) | Xenopus Oocytes | EU1622-14 |

| Effect on Agonist Potency | Increase | Xenopus Oocytes | EU1622-14 |

| Effect on Channel Gating | Increases open probability, slows deactivation | Xenopus Oocytes, HEK293 Cells | EU1622-14 |

| Effect on Channel Conductance | Decrease | Patch-clamp on HEK293 Cells | EU1622-14 |

| Effect on Ion Permeability | Decreases relative Ca²⁺ permeability | Xenopus Oocytes | EU1622-14 |

Enzyme Kinetics and Inhibition/Activation Studies

While the primary target is the NMDAR ion channel, the downstream signaling cascades initiated by its modulation can influence various enzyme families.

Kinases like ROCK: The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton. There is evidence of crosstalk between NMDAR and ROCK signaling. nih.govnih.gov Overactivation of NMDARs in human brain microvascular endothelial cells can promote the phosphorylation of myosin phosphatase target subunit-1 (MYPT1), a key substrate of ROCK, an effect attenuated by ROCK inhibitors. nih.gov In neurons, ROCK2 is known to phosphorylate proteins that associate with NMDARs, thereby modulating synaptic plasticity. nih.gov While direct inhibition of ROCK by this compound class has not been reported, its ability to modulate NMDAR-dependent signaling suggests a potential indirect influence on the ROCK pathway, which is implicated in neurite collapse and neurodegeneration. nih.govresearchgate.net

Nuclear Receptors like PPARs: Recent studies have uncovered a functional link between NMDAR activity and the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. nih.gov In vitro evidence from hepatocyte cell models demonstrates that activation of NMDARs can impair fatty acid oxidation by reducing the phosphorylation and subsequent activity of PPARα. nih.gov This effect was shown to be mediated through the ERK1/2 signaling pathway. nih.gov Therefore, a modulator that influences NMDAR signaling could indirectly affect the enzymatic and transcriptional activity governed by PPARα, suggesting a potential role in metabolic regulation.

Hydrolases: NMDAR activation is linked to the activation of phospholipase A2 (PLA₂), a hydrolase that releases arachidonic acid from membrane phospholipids. jneurosci.org This pathway is particularly associated with extrasynaptic NMDARs and can contribute to excitotoxic processes. jneurosci.org A biased PAM like EU1622-14, by limiting Ca²⁺ influx, could potentially mitigate the over-activation of Ca²⁺-dependent hydrolases like PLA₂, thereby reducing the production of downstream inflammatory mediators. nih.gov

Cellular Pathway Modulation Analysis

Modulation of NMDARs triggers a host of changes in intracellular signaling pathways and second messenger systems.

Second Messenger Systems: As NMDARs are calcium-permeable channels, their activation directly impacts intracellular Ca²⁺ levels, a critical second messenger. wikipedia.org The unique profile of this compound class—enhancing channel opening while reducing Ca²⁺ permeability—suggests a fine-tuned modulation of Ca²⁺-dependent signaling. nih.gov NMDAR function is also heavily modulated by G-protein coupled receptors (GPCRs) through pathways involving protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov For instance, activation of D1 dopamine (B1211576) receptors can enhance NMDAR function via a PKA-dependent pathway, while activation of mGluR5 receptors potentiates NMDAR currents through a PKC-dependent cascade. nih.govnih.gov An NMDAR PAM would be expected to interact with these established signaling cascades. The link between NMDAR and PPARα is reportedly mediated by the extracellular signal-regulated kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govbiomolther.org

Gene Expression Profiling: Changes in NMDAR-mediated signaling can lead to downstream alterations in gene expression. For example, stimulation of synaptic NMDARs is known to enhance the expression of neuronal cyclooxygenase-2 (COX-2). jneurosci.org Furthermore, NMDAR signaling plays a role in modulating the expression of genes related to inflammation, such as Toll-like receptor 2 (TLR2), in response to immune challenges like lipopolysaccharide (LPS). jneurosci.org Gene expression profiling in relevant cell models (e.g., primary neurons, microglia) would likely reveal that an NMDAR PAM could influence transcriptional programs related to synaptic plasticity, inflammatory responses, and metabolic regulation. nih.gov

Neurobiological Studies in Primary Neuronal Cultures

Primary neuronal cultures, derived from specific brain regions like the hippocampus or cortex, are invaluable for studying the direct effects of compounds on neuronal health and function. nih.govresearchgate.net

Neuroprotection: Over-activation of NMDARs leads to excitotoxicity, a key mechanism of neuronal death in stroke and neurodegenerative diseases. nih.govwikipedia.org In vitro models of excitotoxicity can be created by exposing primary neuronal cultures to high concentrations of NMDA or glutamate. researchgate.net A hallmark of the representative compound EU1622-14 is its ability to enhance NMDAR currents while reducing Ca²⁺ permeability. nih.govnih.gov This profile is hypothesized to be neuroprotective, as it could bolster synaptic function associated with NMDAR hypofunction while preventing the Ca²⁺ overload that drives cell death. nih.gov This represents a significant advantage over non-selective NMDAR enhancers.

Synaptic Plasticity: NMDARs are fundamental to synaptic plasticity, the cellular basis of learning and memory. wikipedia.org Studies in primary hippocampal neurons show that patients' autoantibodies against NMDARs cause a reversible loss of NMDAR-mediated synaptic function. jneurosci.org A PAM that enhances NMDAR function could potentially restore normal synaptic currents and plasticity in such models of receptor hypofunction. nih.gov

Neurite Outgrowth: The NMDAR and its downstream signaling partners, such as the ROCK pathway, are involved in regulating neuronal morphology, including dendritic spine plasticity and axonal growth. nih.gov While excessive ROCK activation can lead to neurite collapse, balanced signaling is crucial for development. nih.gov Studies on endogenous NMDAR modulators in cortical cultures show that prolonged exposure can enhance the expansion of the dendritic area, influencing the integrative properties of neurons. nih.gov

Investigation of Anti-inflammatory Mechanisms in Cellular Models

There is a strong interplay between the glutamatergic system and neuroinflammation. nih.govresearchgate.net NMDARs are expressed not only on neurons but also on glial cells, including microglia and astrocytes, which are key mediators of the brain's immune response. jneurosci.org

In vitro studies using primary microglial cultures or mixed glial cultures demonstrate that NMDAR modulation can influence inflammatory outcomes. jneurosci.orgjneurosci.org For instance, in response to the inflammatory stimulus LPS, NMDAR antagonists can paradoxically exacerbate the expression of certain inflammatory genes, indicating a complex regulatory role for the receptor that is dependent on the cellular context. jneurosci.org Conversely, other studies show that NMDAR modulators can exert anti-inflammatory effects by inhibiting microglial activation. researchgate.net

A key mechanism involves the enzyme COX-2. Synaptic NMDAR activity upregulates neuronal COX-2 expression, which is physiological, but extrasynaptic NMDAR stimulation can drive pathological COX-2 signaling. jneurosci.org A biased PAM that limits excitotoxicity might prevent the switch to pathological COX-2 activity. Furthermore, NMDAR activation on macrophages has been shown to be critical for M1 pro-inflammatory polarization, a process that could be targeted to reduce inflammation. nih.gov

Assessment of Efficacy in Pre-clinical in vitro Disease Models

The unique pharmacological profile of this compound class makes it a candidate for diseases characterized by NMDAR hypofunction.

Cellular Models of Neurodegeneration: NMDAR hypofunction is a feature of schizophrenia and is increasingly implicated in the cognitive deficits of Alzheimer's disease. nih.govnih.gov In vitro models using primary neurons treated with patient-derived anti-NMDAR antibodies show a loss of NMDAR clusters and function, which can be rescued by PAMs. jneurosci.orgnih.gov In models of Alzheimer's, where amyloid-β oligomers can reduce NMDAR-mediated calcium influx and spine density, a PAM could potentially restore synaptic function. nih.gov The neuroprotective profile of limiting Ca²⁺ toxicity while boosting receptor current makes it particularly suitable for models of excitotoxicity-related neurodegeneration, such as those induced by glutamate or oxygen-glucose deprivation (OGD). nih.govresearchgate.net

Cellular Models of Metabolic Dysfunction: The discovery of a link between NMDAR activation and the suppression of PPARα activity opens a new avenue for investigation in metabolic diseases. nih.gov In vitro models of hepatic steatosis, where hepatocytes are loaded with fatty acids like palmitic acid, show that NMDAR activation promotes lipid accumulation. nih.gov This effect is attenuated by NMDAR inhibition. nih.gov This suggests that an NMDAR modulator could influence lipid metabolism in liver cells, a hypothesis testable in hepatocyte culture models. Standard in vitro assays for metabolic diseases include measuring lipogenesis, fatty acid oxidation, and glucose uptake in relevant cell types like adipocytes and hepatocytes. pharmaron.com

Comparative Mechanistic Studies with Reference Compounds or Analogs

The mechanism of this compound class is best understood when compared to other NMDAR modulators.

| Compound/Class | Mechanism | Key Mechanistic Difference | Therapeutic Implication |

| EU1622-14 (Representative) | Biased Positive Allosteric Modulator (PAM) | Potentiates NMDAR current while decreasing single-channel conductance and Ca²⁺ permeability. nih.govnih.gov | Potential to enhance cognition with a built-in neuroprotective effect against excitotoxicity. nih.gov |

| Traditional PAMs (e.g., Pregnenolone Sulfate) | Positive Allosteric Modulator (PAM) | Potentiates NMDAR current by increasing channel open probability without reducing conductance. nih.govnih.gov | Enhances NMDAR function but may carry a higher risk of excitotoxicity if not subtype-selective. nih.gov |

| Channel Blockers (e.g., Memantine, Ketamine) | Uncompetitive Antagonist | Blocks the open ion channel pore, reducing ion flow. wikipedia.orgresearchgate.net | Reduces pathological over-activation but also blocks physiological signaling; used in hyperfunction states. nih.gov |

| Competitive Antagonists (e.g., D-AP5) | Competitive Antagonist | Competes with glutamate or glycine at the binding site, preventing receptor activation. researchgate.net | Primarily a research tool; generally not suitable for therapy due to complete blockade of function. |

The key advantage of a biased modulator like EU1622-14 is the separation of NMDAR current enhancement from maximal Ca²⁺ influx. nih.gov This contrasts sharply with agonists or typical PAMs, which risk excitotoxicity by indiscriminately increasing Ca²⁺ entry. nih.gov It also differs from antagonists like memantine, which aim to reduce pathological activity but may also dampen necessary physiological signaling. wikipedia.orgnih.gov This novel mechanism could allow for the therapeutic enhancement of NMDAR signaling in hypofunctional states with a potentially wider safety margin. nih.govnih.gov

Structure Activity Relationship Sar Studies

Systematic Modifications of the 2-Ethylphenoxy Moiety and Their Impact on Activity

The 2-ethylphenoxy group is a key structural feature that likely influences the compound's interaction with its biological target through aromatic and hydrophobic interactions. Systematic modifications to this moiety would provide insight into the electronic and steric requirements for optimal activity.

Research on analogous compounds, such as 2-phenoxybenzamides, has shown that the substitution pattern on the phenoxy ring significantly impacts biological activity. mdpi.comresearchgate.net For instance, introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can alter the electronic distribution and binding affinity. Similarly, changing the position of the ethyl group from ortho to meta or para would help to map the steric tolerance of the binding pocket.

Hypothetical Impact of 2-Ethylphenoxy Moiety Modifications on Activity

| Modification | Position of Substitution | Nature of Substituent (R) | Predicted Impact on Activity |

|---|---|---|---|

| Phenyl Ring Substitution | 3', 4', 5', or 6' | -F, -Cl, -Br (Halogen) | May enhance binding through halogen bonding or increased lipophilicity. |

| Phenyl Ring Substitution | 4' | -OCH₃, -OH (Electron-donating) | Could increase activity by forming hydrogen bonds with the target. |

| Phenyl Ring Substitution | 4' | -NO₂, -CN (Electron-withdrawing) | May decrease or increase activity depending on the electronic requirements of the binding site. |

| Ethyl Group Position | 3- (meta) or 4- (para) | -CH₂CH₃ | Altered positioning could probe steric constraints within the binding pocket, potentially increasing or decreasing affinity. |

Variation of the Propanamide Backbone Substitutions

The propanamide backbone serves as the central scaffold, connecting the phenoxy ring to the N-methyl group. Its length, rigidity, and substitution pattern are crucial for correctly orienting the key binding groups. Studies on propanamide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ibuprofen (B1674241) have demonstrated that modifications to this backbone can significantly alter pharmacological properties. nih.govmedipol.edu.trscinews.uzresearchgate.net

For 2-(2-ethylphenoxy)-N-methylpropanamide, key modifications would include altering the length of the linker (e.g., changing from propanamide to acetamide (B32628) or butanamide) and introducing substituents on the α-carbon.

Hypothetical Impact of Propanamide Backbone Modifications on Activity

| Modification | Description | Predicted Impact on Activity |

|---|---|---|

| Chain Length | Acetamide (n=1) | A shorter linker may bring the phenoxy and N-methyl groups too close, potentially reducing activity due to steric clash. |

| Chain Length | Butanamide (n=3) | A longer linker might provide greater conformational flexibility, which could be beneficial or detrimental depending on the target's topology. |

| α-Carbon Substitution | Introduction of a second methyl group | Increased steric bulk could either improve binding by filling a specific pocket or decrease activity by preventing proper binding. |

Investigation of the N-Methyl Group's Role in Receptor Binding or Enzyme Inhibition

The N-methyl group on the amide nitrogen can play several roles, including acting as a hydrogen bond acceptor (via the carbonyl oxygen), participating in hydrophobic interactions, and influencing the conformational preference of the amide bond. The importance of methyl groups in modulating biological activity is well-documented, where their addition can lead to significant boosts in potency by interacting with hydrophobic regions of a protein. nih.gov

To investigate its role, a series of N-substituted analogs would be synthesized. Comparing the activity of the N-methyl compound to its N-H (des-methyl), N-ethyl, and N,N-dimethyl counterparts would clarify whether the methyl group is essential for activity and if there is steric tolerance in that region of the binding site.

Hypothetical Impact of N-Substitution on Activity

| Analog | Substitution | Potential Role | Predicted Impact on Activity |

|---|---|---|---|

| N-H | Removal of methyl group | Allows for potential hydrogen bond donation from the N-H group. | Activity may decrease if the hydrophobic interaction of the methyl group is critical. |

| N-Ethyl | Replacement of methyl with ethyl | Probes for additional hydrophobic space near the nitrogen atom. | A decrease in activity would suggest a sterically constrained pocket. |

| N-Cyclopropyl | Replacement of methyl with cyclopropyl | Introduces conformational rigidity. | Could enhance or decrease activity based on the preferred orientation. |

Stereochemical Influences on Pharmacological Activity (for chiral analogs)

The α-carbon of the propanamide backbone in this compound is a chiral center. Therefore, the compound can exist as two enantiomers: (R)-2-(2-ethylphenoxy)-N-methylpropanamide and (S)-2-(2-ethylphenoxy)-N-methylpropanamide. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.govresearchgate.net

One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). researchgate.net In some cases, the distomer may be inactive, contribute to side effects, or even have a different pharmacological activity altogether. ntu.edu.sg Therefore, the synthesis and biological evaluation of the individual enantiomers are essential to determine if a single enantiomer is responsible for the desired activity and to develop a more selective therapeutic agent. researchgate.net

Hypothetical Pharmacological Activity of Stereoisomers

| Compound | Description | Hypothetical Activity (IC₅₀) | Rationale |

|---|---|---|---|

| Racemic Mixture | 1:1 mixture of (R) and (S) enantiomers | 100 nM | Represents the combined activity of both enantiomers. |

| (S)-enantiomer | Eutomer | 20 nM | This enantiomer has the correct 3D orientation for optimal interaction with the chiral binding site. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By generating a series of analogs of this compound with known activities, a QSAR model could be developed to predict the potency of new, unsynthesized compounds. researchgate.net

The process involves calculating various molecular descriptors for each analog, which quantify physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with biological activity. pharmacophorejournal.comresearchgate.net

A hypothetical QSAR equation for a series of analogs might look like: log(1/IC₅₀) = 0.65 * logP - 0.23 * (MR)² + 1.5 * σ + 3.4 Where:

IC₅₀ is the concentration for 50% inhibition.

logP represents lipophilicity.

MR is the molar refractivity (a steric parameter).

σ is the Hammett constant (an electronic parameter).

Such a model would suggest that activity is positively correlated with lipophilicity and electron-withdrawing character, while being negatively correlated with the square of the molar refractivity, indicating an optimal size for substituents.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. ugm.ac.idnih.gov For this compound, a pharmacophore model would identify the key functional groups and their spatial arrangement required for binding.

Based on its structure, a hypothetical pharmacophore model could include:

An aromatic ring feature from the phenoxy group.

A hydrophobic feature corresponding to the ethyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

An additional hydrophobic feature from the N-methyl group.

This model would serve as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric features, potentially leading to the discovery of novel and structurally diverse active compounds. nih.gov

Hypothetical Pharmacophoric Features of this compound

| Feature | Structural Moiety | Type of Interaction | Importance |

|---|---|---|---|

| Aromatic Ring | Phenyl group | π-π stacking or hydrophobic interaction | High |

| Hydrophobic Group | 2-Ethyl group | van der Waals / hydrophobic interaction | High |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding | High |

| Hydrophobic Group | N-Methyl group | van der Waals / hydrophobic interaction | Moderate |

Fragment-Based Drug Discovery (FBDD) or Ligand Efficiency Analysis for Compound Optimization

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a target. nih.govsci-hub.se Hits from this screen are then optimized and grown into more potent lead compounds. biocompare.com The core fragments of this compound, such as 2-ethylphenol (B104991) or N-methylpropanamide, could be considered starting points in an FBDD campaign.

Ligand efficiency (LE) is a critical metric used in FBDD and lead optimization. It measures the binding energy per heavy (non-hydrogen) atom, providing a way to assess the quality of a hit. core.ac.uk It is calculated as: LE = -ΔG / N Where:

ΔG is the Gibbs free energy of binding (related to IC₅₀ or Kᵢ).

N is the number of heavy atoms.

A higher LE value indicates that a molecule is making more efficient use of its atoms to bind to the target. researchgate.net Analyzing the LE of a series of analogs helps guide the optimization process, ensuring that increases in potency are not achieved simply by adding size, which can negatively impact drug-like properties. nih.gov

Hypothetical Ligand Efficiency Analysis for Analog Optimization

| Compound | Modification | IC₅₀ (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Fragment 1 (2-ethylphenol) | Core Fragment | 50,000 | 8 | 0.43 |

| Analog A | Base structure | 100 | 15 | 0.46 |

| Analog B | Added 4'-chloro group | 30 | 16 | 0.49 |

In this hypothetical table, Analog B shows the highest ligand efficiency, indicating that the addition of a chloro group at the 4' position is a very efficient modification for improving potency. In contrast, Analog C has lower efficiency, suggesting that the added bulk does not contribute effectively to binding.

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 2-(2-ethylphenoxy)-N-methylpropanamide and for its quantitative analysis in pharmaceutical formulations. semanticscholar.orgnih.gov The technique's high resolution and sensitivity make it ideal for separating the main compound from any process-related impurities or degradation products. semanticscholar.org A typical reversed-phase HPLC method is often developed for this purpose. semanticscholar.orgnih.gov

A validated HPLC method provides a reliable means to quantify the compound, ensuring product quality and consistency. nih.gov Method validation typically includes assessments of linearity, accuracy, precision, specificity, and robustness, confirming that the method is suitable for its intended purpose. nih.gov For purity analysis, a UV detector is commonly employed, set at a wavelength where the analyte exhibits maximum absorbance, such as 258 nm. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C8, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~5.2 min |

This table presents a hypothetical set of parameters for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. who.int For a non-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netdergipark.org.tr Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dergipark.org.tr

Once derivatized, GC-MS can be used to identify and quantify trace-level impurities, degradation products, or volatile metabolites. who.int The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. dergipark.org.tr The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation. dergipark.org.tr Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative accuracy. dergipark.org.tr

Table 2: Hypothetical GC-MS Data for Potential Volatile Analytes Related to this compound

| Analyte | Derivatization | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-Ethylphenol (B104991) | Silylation (TMS) | 8.5 | 194 (M+), 179, 107 |

| N-methylpropanamide | None | 4.2 | 87 (M+), 72, 58 |

| Derivatized Parent | Silylation (TMS) | 12.1 | 279 (M+), 206, 135 |

This table contains hypothetical data for illustrative purposes. TMS refers to the trimethylsilyl (B98337) derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification in Complex Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of compounds in complex biological matrices such as plasma, serum, and urine. researchgate.netresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov It is the gold standard for pharmacokinetic studies due to its robustness and reliability. bioanalysis-zone.com

The methodology involves sample preparation to remove interferences, such as proteins and phospholipids, followed by chromatographic separation and detection. researchgate.networdpress.com Sample clean-up may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The LC-MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, ensuring high specificity and accurate quantification. ijper.org

Table 3: Illustrative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Analyte: this compound | Internal Standard (IS) |

| Precursor Ion (m/z) | 208.1 | 212.1 (Isotopically Labeled) |

| Product Ion (m/z) | 135.1 | 139.1 |

| Collision Energy (eV) | 25 | 25 |

| Linearity Range | 0.5 - 500 ng/mL | N/A |

| LLOQ | 0.5 ng/mL | N/A |

This table presents hypothetical data for illustrative purposes. LLOQ: Lower Limit of Quantification.

Development of Robust and Validated Bioanalytical Methods for Pre-clinical Studies

The development of a robust and validated bioanalytical method is a regulatory requirement for pre-clinical and clinical studies. nih.govscispace.com The validation process demonstrates that the analytical method is reliable and reproducible for its intended use, which is quantifying the drug in a specific biological matrix. researchgate.net Guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) outline the necessary validation parameters. nih.govresearchgate.net

These parameters include selectivity, sensitivity, calibration curve linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, bench-top, long-term). researchgate.net A thoroughly validated method ensures the integrity of pharmacokinetic and toxicokinetic data generated during drug development. nih.govijsat.org

Table 4: Summary of a Hypothetical Bioanalytical Method Validation in Rat Plasma

| Validation Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Pass |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.5% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.2% |

| Recovery | Consistent and reproducible | > 85% |

| Stability | % Change within ±15% | Pass (Freeze-thaw, Bench-top, Long-term) |

This table presents hypothetical data for illustrative purposes. IS: Internal Standard, RSD: Relative Standard Deviation, CV: Coefficient of Variation.

Capillary Electrophoresis (CE) for Specialized Separations and Purity Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative or complement to HPLC. nih.govnih.gov It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.govdiva-portal.org CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov

For purity analysis of this compound, CE, particularly modes like Micellar Electrokinetic Chromatography (MEKC), can be highly effective in resolving closely related impurities. nih.gov Given that the compound possesses a chiral center, chiral CE methods can be developed to separate its enantiomers, which is crucial as enantiomers can have different pharmacological properties. ubaya.ac.id

Table 5: Hypothetical Capillary Electrophoresis Method for Purity and Chiral Separation

| Parameter | Purity Analysis (MEKC) | Chiral Separation |

| Capillary | Fused Silica, 50 µm i.d., 60 cm length | Fused Silica, 50 µm i.d., 60 cm length |

| Background Electrolyte (BGE) | 25 mM Borate buffer, 50 mM SDS, pH 9.2 | 25 mM Phosphate buffer, 5% HP-β-CD, pH 3.0 |

| Voltage | 25 kV | -20 kV |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 214 nm | UV at 214 nm |

This table presents hypothetical data for illustrative purposes. SDS: Sodium Dodecyl Sulfate, HP-β-CD: Hydroxypropyl-beta-cyclodextrin.

Characterization of Reference Standards for Research Quality Control

A well-characterized reference standard (RS) is essential for the accurate and consistent execution of analytical methods. bebpa.org The RS serves as the benchmark against which test samples are compared, particularly for potency and purity assays. bebpa.org The process of establishing a reference standard involves comprehensive analytical testing to confirm its identity, purity, and potency.

Characterization typically includes spectroscopic analysis (NMR, IR, MS) for structural confirmation, chromatographic methods (e.g., HPLC) for purity determination, and thermal analysis (e.g., DSC) to assess polymorphic form and purity. bebpa.org The reference standard must be stored under controlled conditions to ensure its long-term stability. bebpa.org

Table 6: Example of a Certificate of Analysis Summary for a Reference Standard

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

| Purity (Assay) | HPLC (by area %) | ≥ 99.5% | 99.8% |

| Loss on Drying | TGA | ≤ 0.5% | 0.1% |

| Residue on Ignition | USP <281> | ≤ 0.1% | < 0.1% |

| Heavy Metals | USP <231> | ≤ 20 ppm | < 10 ppm |

This table presents hypothetical data for illustrative purposes.

Spectrophotometric and Fluorometric Methods for In Vitro Assay Development

Spectrophotometric and fluorometric methods are widely used for developing high-throughput in vitro assays due to their simplicity, speed, and cost-effectiveness. frontiersin.orgnih.gov These assays are crucial in early-stage research for screening compound activity, such as enzyme inhibition or receptor binding.

A spectrophotometric assay often relies on a color change resulting from a chemical reaction, which is measured as a change in absorbance. nih.govnih.gov A fluorometric assay measures the fluorescence emitted by a substance and is generally more sensitive than spectrophotometry. frontiersin.org For this compound, an assay could be designed to measure its effect on a specific enzyme where the reaction product is either colored or fluorescent. frontiersin.org These methods are instrumental in determining parameters like the half-maximal inhibitory concentration (IC50).

Table 7: Hypothetical Data from a Fluorometric In Vitro Enzyme Inhibition Assay

| Concentration (nM) | % Inhibition (Mean ± SD) |

| 1 | 5.2 ± 1.1 |

| 10 | 18.6 ± 2.5 |

| 50 | 48.9 ± 3.1 |

| 100 | 65.4 ± 2.8 |

| 500 | 89.1 ± 1.9 |

| 1000 | 95.3 ± 1.5 |

| Calculated IC50 | 51.2 nM |

This table presents hypothetical data for illustrative purposes.

Potential Therapeutic and Biological Applications Mechanistic and Pre Clinical Prospects

Neuropsychiatric Research Potential

While direct studies on 2-(2-ethylphenoxy)-N-methylpropanamide are limited, related compounds have been investigated for their neuropsychiatric potential. Research into similar structures suggests possible modulation of monoamine reuptake, a key mechanism in the treatment of various mood and anxiety disorders. Furthermore, preliminary in-vitro studies on analogous compounds have hinted at the potential for promoting neurogenesis and offering cognitive enhancement, although these findings are yet to be substantiated through rigorous pre-clinical models.

Metabolic Disorder Research

The potential role of this compound and its derivatives in the context of metabolic disorders is an emerging area of interest. Research into structurally related molecules has indicated possible influences on glucose homeostasis and lipid metabolism. Some evidence suggests that certain analogs may modulate inflammatory pathways associated with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. However, the precise mechanisms and the direct relevance to this compound remain to be elucidated.

Anti-inflammatory and Immunomodulatory Research

Investigations into the anti-inflammatory and immunomodulatory properties of compounds structurally similar to this compound have shown some promise. Studies have pointed towards the potential modulation of key inflammatory pathways. For instance, research on related succinimide derivatives demonstrated significant inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are crucial mediators of inflammation nih.govnih.gov. These findings suggest a potential avenue for developing novel anti-inflammatory agents, though direct evidence for this compound is still required.

Cardiovascular and Smooth Muscle Physiology Research

The potential applications of this compound class in cardiovascular and smooth muscle physiology are also under preliminary investigation. One area of focus has been ocular pressure regulation. Studies on related compounds, such as the ROCK inhibitor KD025, have demonstrated effective intraocular pressure (IOP)-lowering capabilities in rodent models, suggesting a potential therapeutic target for glaucoma nih.gov. The mechanism is thought to involve the modulation of trabecular meshwork cell contractility and migration nih.gov.

Antimicrobial Research

A significant body of pre-clinical research has focused on the antimicrobial potential of compounds related to this compound. Various derivatives have demonstrated activity against a range of pathogens. For example, studies on 2-((4-ethylphenoxy)methyl)benzoylthioureas have shown them to be active against both Gram-positive and Gram-negative bacteria, as well as fungi researchgate.net. The antimicrobial efficacy appears to be influenced by the specific substituents on the phenyl group researchgate.net. Other research has highlighted the antifungal activity of related phenylpropanoid derivatives and their synergistic effects with existing antifungal agents nih.gov. The mechanism of action for some related amides is thought to involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis scielo.br.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive and Gram-negative bacteria, Fungi | Active at low concentrations; activity dependent on substituents. researchgate.net |

| Quinoxaline-based compounds | S. aureus, B. subtilis, MRSA, E. coli | Good to moderate antibacterial activity; some compounds identified as potent broad-spectrum agents. nih.gov |

| N-substituted β-amino acid derivatives | Gram-positive bacteria, Candida albicans | Promising activity against multidrug-resistant strains. nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity with a likely mechanism of binding to ergosterol. scielo.br |

Oncology Research

In the field of oncology, research into analogous compounds has explored their potential to modulate key cancer-related processes such as cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). For instance, a synthetic benzophenone analogue, 2-benzoyl-phenoxy acetamide (B32628), has been shown to have potent antitumor and proapoptotic activity nih.gov. Its antiangiogenic effect is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) nih.gov. Similarly, other related compounds have been found to induce apoptosis and cell cycle arrest in breast cancer cells nih.gov.

Table 2: Oncology Research Findings for Related Compounds

| Compound/Analog | Cancer Cell Line/Model | Mechanism of Action |

|---|---|---|

| 2-benzoyl-phenoxy acetamide | Ehrlich Ascites Tumor (EAT) cells | Downregulation of VEGF and HIF-1α, leading to antiangiogenic effects. nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Breast cancer cells (MCF-7, SKBR3, MDA-MB-231) | Induces apoptosis and cell cycle arrest. nih.gov |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, Hela, HCT-116, MCF-7 | Broad-spectrum antiproliferative activity. mdpi.com |

| Synthetic triterpenoids | Colorectal cancer cells | Induce apoptosis and suppress pro-survival signaling proteins. nih.gov |

Research into Autoimmune and Fibrotic Diseases

The potential for this class of compounds in the treatment of autoimmune and fibrotic diseases is a nascent but promising area of research. Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a driver of several chronic diseases researchgate.netnih.gov. Studies on related compounds have explored their anti-fibrotic potential. For example, ROCK inhibitors have been investigated for their role in modulating fibrotic processes, including in the context of ocular conditions nih.gov. While direct evidence for this compound is lacking, the broader class of molecules to which it belongs warrants further investigation for its potential to mitigate fibrotic and autoimmune pathologies.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Strategies for Diversification

Future research into 2-(2-ethylphenoxy)-N-methylpropanamide would benefit from the development of novel synthetic strategies aimed at creating a diverse library of analogues. While the core structure can be synthesized through established amidation reactions, future efforts could focus on more efficient and versatile synthetic routes. For instance, related research on the synthesis of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides utilized azide (B81097) coupling to introduce a variety of substituents, a strategy that could be adapted for this compound. mdpi.comresearchgate.net The development of new synthetic methodologies for similar compounds, such as 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides, highlights the ongoing efforts to expand the chemical space around related pharmacophores. researchgate.net By exploring diverse synthetic pathways, researchers can generate a wide range of derivatives, which is crucial for establishing robust structure-activity relationships (SAR).

Advanced Target Validation and Phenotypic Screening in Complex Biological Systems

A critical step in the development of any new chemical entity is the identification and validation of its biological target. nih.gov For this compound, a dual approach of target-based and phenotypic screening could be particularly fruitful. Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype without a preconceived target, has seen a resurgence due to its potential to uncover novel mechanisms of action. technologynetworks.comsemanticscholar.org This approach is particularly valuable in early drug discovery. technologynetworks.com

Advanced target validation would then be necessary to confirm the molecular target responsible for the observed phenotype. nih.gov This can involve a combination of genetic and chemical methods to modulate the function of a potential target. nih.gov A robust in vivo proof-of-concept study is often considered the gold standard for preclinical target validation. nih.gov The use of advanced cell models and in vivo systems that accurately mimic human disease will be crucial for both screening and validation efforts.

Integration of Multi-Omics Data to Elucidate Mechanisms